molecular formula C20H26N4O6 B12909276 (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid

Cat. No.: B12909276
M. Wt: 418.4 g/mol
InChI Key: ITJLUURSPRDHNR-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring and multiple amide linkages, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the sequential addition of amide groups. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification methods, such as chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amide groups or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)butanoic acid: Similar structure but with a butanoic acid group instead of propanoic acid.

    (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)acetic acid: Similar structure but with an acetic acid group.

Uniqueness

The uniqueness of (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H26N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[(2-benzamidoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C20H26N4O6/c1-12(22-16(25)11-21-17(26)14-7-4-3-5-8-14)19(28)24-10-6-9-15(24)18(27)23-13(2)20(29)30/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27)(H,29,30)/t12-,13-,15-/m0/s1

InChI Key

ITJLUURSPRDHNR-YDHLFZDLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.